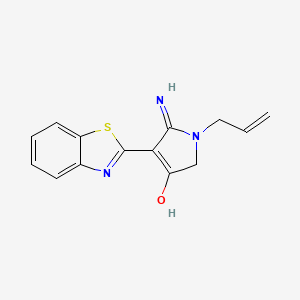

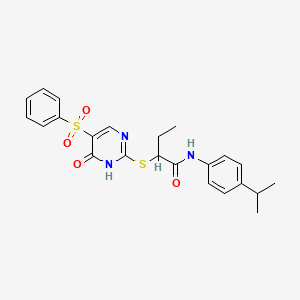

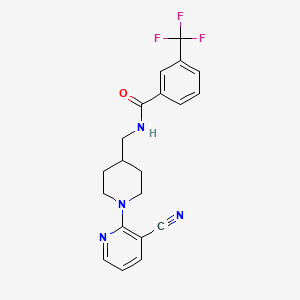

5-amino-4-(1,3-benzothiazol-2-yl)-1-(prop-2-en-1-yl)-1,2-dihydro-3H-pyrrol-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reaction sequences. For instance, the synthesis of 5-Amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-7-phenyl-7H-thiazolo[3,2-a]pyrimidine-6-carbonitrile is achieved through the reaction of a pyrazolinone with benzylidene malononitrile, leading to the formation of fused heterocyclic systems . Although the exact synthesis of the compound is not detailed, similar synthetic strategies could potentially be applied, involving the formation of a thiazole ring and subsequent functionalization to introduce the pyrrolone moiety.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often complex, with multiple rings and functional groups contributing to their chemical behavior. The papers describe compounds with intricate hydrogen bonding patterns, such as in methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, where molecules are linked into sheets by various hydrogen bonds . This suggests that the compound may also exhibit significant hydrogen bonding, which could influence its molecular conformation and interactions with biological targets.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds is influenced by their functional groups. For example, the amino group in the pyrazole ring of the compounds described in the papers can participate in hydrogen bonding and potentially other reactions such as nucleophilic substitution or addition . The presence of an amino group in the compound "5-amino-4-(1,3-benzothiazol-2-yl)-1-(prop-2-en-1-yl)-1,2-dihydro-3H-pyrrol-3-one" suggests that it may undergo similar reactions, which could be utilized in further chemical transformations or in its interactions with biological systems.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not provided, the papers give insights into the properties of structurally related compounds. These properties are often determined by the molecular structure, with the presence of aromatic systems, hydrogen bond donors and acceptors, and other functional groups contributing to properties such as solubility, melting point, and reactivity . The compound likely shares some of these properties, which would be important for its potential use in pharmaceutical applications.

Applications De Recherche Scientifique

Antibacterial and Antitubercular Properties

5-Amino-4-(1,3-benzothiazol-2-yl)-1-(prop-2-en-1-yl)-1,2-dihydro-3H-pyrrol-3-one has been studied for its potential in treating bacterial and tubercular infections. Joshi et al. (2008) synthesized a series of analogs that demonstrated significant antibacterial and antitubercular activities, indicating the compound's potential in combating these infections (Joshi, Vagdevi, Vaidya, & Gadaginamath, 2008).

Metal Ion Complexation

Research by Matczak-Jon et al. (2010) focused on the complexation of zinc(II), magnesium(II), and calcium(II) by derivatives of the compound. This research offers insights into the potential applications in metal ion complexation and related areas (Matczak-Jon, Kowalik-Jankowska, Ślepokura, Kafarski, & Rajewska, 2010).

Synthesis of Novel Heterocycles

Efficient synthesis methods for benzothiazole-based heterocycles were explored by Darweesh et al. (2016). These methods hold significance for the development of new pharmaceuticals and chemical intermediates (Darweesh, Mekky, Salman, & Farag, 2016).

Crystallographic Studies

Gzella et al. (2014) conducted a crystallographic study of related compounds, providing essential data for understanding the molecular structure and properties of these compounds (Gzella, Kowiel, Suseł, Wojtyra, & Lesyk, 2014).

Functional Polymer Modification

Aly and El-Mohdy (2015) researched the modification of polyvinyl alcohol/acrylic acid hydrogels with amine compounds, including derivatives of the compound . This has implications in material science and medical applications (Aly & El-Mohdy, 2015).

Antitubercular Agent Synthesis

Joshi et al. (2015) studied the synthesis of pyrrole derivatives as antitubercular agents, highlighting the potential medicinal applications of these compounds (Joshi, More, Kulkarni, Nelaguddad, & Kulkarni, 2015).

Propriétés

IUPAC Name |

4-(1,3-benzothiazol-2-yl)-5-imino-1-prop-2-enyl-2H-pyrrol-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3OS/c1-2-7-17-8-10(18)12(13(17)15)14-16-9-5-3-4-6-11(9)19-14/h2-6,15,18H,1,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCIMFADZBNYODT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CC(=C(C1=N)C2=NC3=CC=CC=C3S2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(naphthalen-1-yl)acetamide](/img/no-structure.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(phenylthio)propanamide](/img/structure/B2542045.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2542052.png)

![N-[2-[[(1S)-5-Chloro-2,3-dihydro-1H-inden-1-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2542054.png)

![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2542058.png)

![4-[(4-Aminophenyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide](/img/structure/B2542065.png)